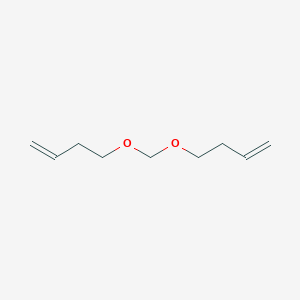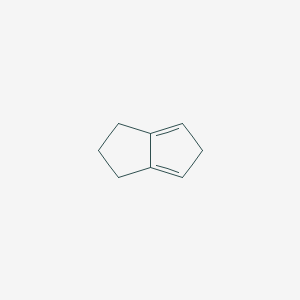
1,2,3,5-Tetrahydropentalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Tetrahydropentalene is an organic compound with a bicyclic structure, consisting of a fused five-membered ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetrahydropentalene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a four-fold aldol condensation between aromatic dialdehydes and tetrahydropentalene-2,5-(1H,3H)-dione has been reported . This method involves the use of strong bases and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve scalable methods that ensure high yields and purity. Optimized protocols for the synthesis of tetrahydropentalene derivatives have been developed, allowing for the production of these compounds on a multigram scale . These methods often involve the use of commercially available starting materials and efficient reaction conditions to maximize output.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5-Tetrahydropentalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions using halogens or halogenating agents, followed by nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1,2,3,5-Tetrahydropentalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,3,5-Tetrahydropentalene and its derivatives involves interactions with specific molecular targets and pathways. These compounds can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity. The exact mechanism depends on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azulene: A non-benzenoid aromatic hydrocarbon with a similar fused ring structure.
Pentalene: Another bicyclic compound with a fused five-membered ring system.
Heptalene: A larger bicyclic compound with seven-membered rings.
Uniqueness
1,2,3,5-Tetrahydropentalene is unique due to its specific ring fusion pattern and the resulting electronic properties.
Propriétés
Numéro CAS |
50874-55-0 |
|---|---|
Formule moléculaire |
C8H10 |
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
1,2,3,5-tetrahydropentalene |
InChI |
InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h3-4H,1-2,5-6H2 |
Clé InChI |
SMXIFCOIDXDOKN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CCC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14656037.png)
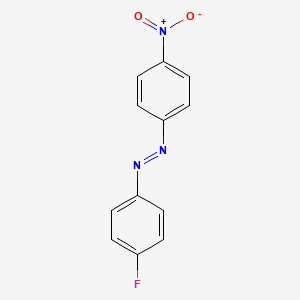

![Bicyclo[4.1.0]heptan-3-ol](/img/structure/B14656055.png)
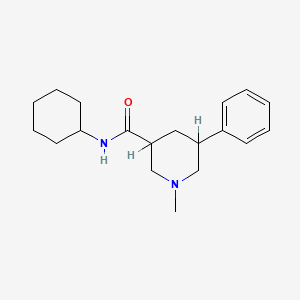
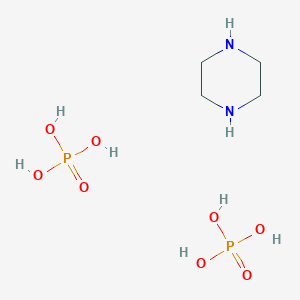
![N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine](/img/structure/B14656070.png)

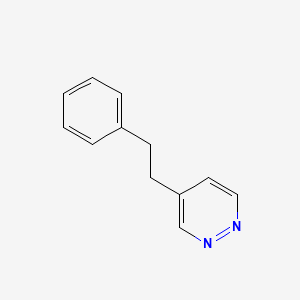
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
